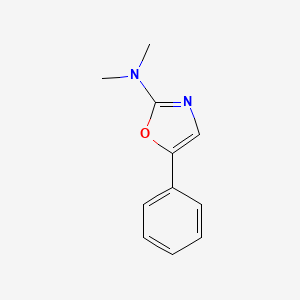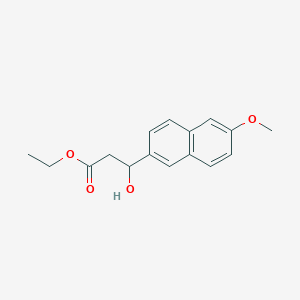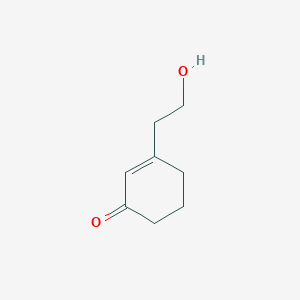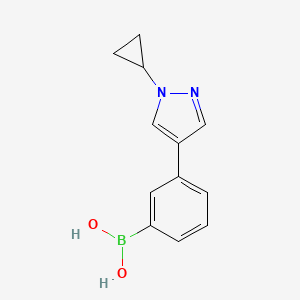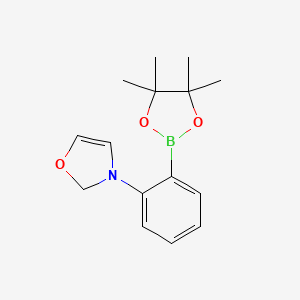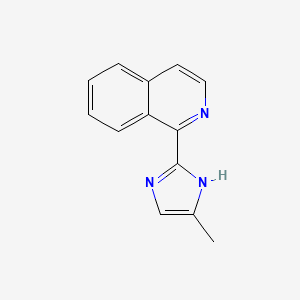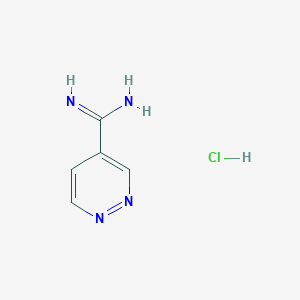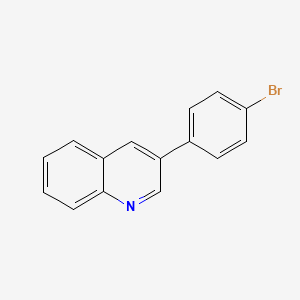
3-(4-Bromophenyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenyl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a 4-bromophenyl group. Quinolines are known for their wide range of applications in medicinal and industrial chemistry due to their unique structural properties . The presence of the bromine atom in the 4-position of the phenyl ring enhances the compound’s reactivity, making it a valuable intermediate in various chemical syntheses .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)quinoline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave irradiation and the use of ionic liquids have been explored to enhance reaction efficiency and sustainability .
化学反应分析
Types of Reactions: 3-(4-Bromophenyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typical.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinolines, while oxidation and reduction can lead to quinoline N-oxides or dihydroquinolines .
科学研究应用
3-(4-Bromophenyl)quinoline has numerous applications in scientific research:
作用机制
The mechanism of action of 3-(4-Bromophenyl)quinoline depends on its specific application. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis in malaria parasites . The bromine atom can enhance binding affinity and specificity by interacting with target proteins through halogen bonding .
相似化合物的比较
4-Bromoquinoline: Lacks the phenyl substitution, making it less versatile in certain reactions.
3-Phenylquinoline: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
Quinoline: The parent compound, which is less reactive but serves as a fundamental scaffold for many derivatives.
Uniqueness: 3-(4-Bromophenyl)quinoline is unique due to the combined presence of the bromine atom and the phenyl group, which enhances its reactivity and versatility in chemical syntheses. This dual substitution allows for a broader range of chemical modifications and applications compared to its simpler analogs .
属性
分子式 |
C15H10BrN |
|---|---|
分子量 |
284.15 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)quinoline |
InChI |
InChI=1S/C15H10BrN/c16-14-7-5-11(6-8-14)13-9-12-3-1-2-4-15(12)17-10-13/h1-10H |
InChI 键 |
KGOHDCWNBBMUBA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


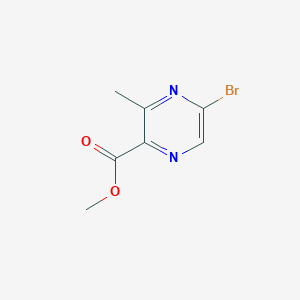
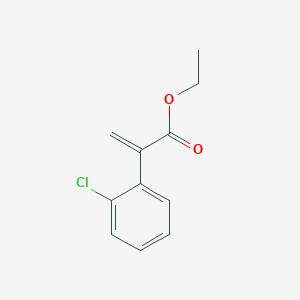
![Ethyl 4-[5-(Dimethylamino)-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate](/img/structure/B13676985.png)
![7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13677000.png)
![1-[2-(Methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene](/img/structure/B13677010.png)
